molecular formula C7H13NO2 B12849963 Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate

Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate

Cat. No.: B12849963
M. Wt: 143.18 g/mol
InChI Key: AUGITUAZHQHARF-UHFFFAOYSA-N
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Description

Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a cyclopropane ring substituted with amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to aminomethylation and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in ethylene biosynthesis in plants, leading to altered growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-4-5(2)7(4,8)6(9)10-3/h4-5H,8H2,1-3H3

InChI Key

AUGITUAZHQHARF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C(=O)OC)N)C

Origin of Product

United States

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